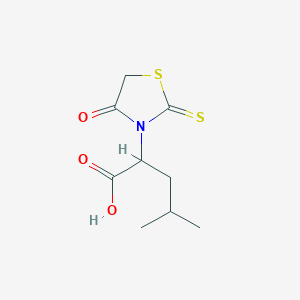

4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Description

Properties

Molecular Formula |

C9H13NO3S2 |

|---|---|

Molecular Weight |

247.3 g/mol |

IUPAC Name |

4-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid |

InChI |

InChI=1S/C9H13NO3S2/c1-5(2)3-6(8(12)13)10-7(11)4-15-9(10)14/h5-6H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

SXQSBDRUPMQHSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)CSC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted isothiocyanate with an activated aziridine in the presence of a Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

(a) Derivatization via Substituted Aldehydes

The compound reacts with 5-substituted phenylfuran-2-carbaldehydes to yield analogs with enhanced antibacterial activity. For example:

(b) Nucleophilic Additions

The thioxothiazolidinone moiety undergoes nucleophilic 1,4-addition with cysteine residues in bacterial enzymes (e.g., glutamate racemase) . This interaction disrupts cell wall synthesis by inhibiting enzyme activity .

Mechanistic Insights

-

Antibacterial Mechanism : Derivatives inhibit Gram-positive bacteria by targeting:

-

Structure-Activity Relationship : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl fragment enhance potency by increasing electrophilicity at the exocyclic double bond .

Reaction with Heterocyclic Carbaldehydes

Condensation with indole-3-carbaldehydes under refluxing ethanol produces analogs active against Gram-negative pathogens (e.g., E. coli) .

| Derivative | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5a | 8 | Pseudomonas aeruginosa |

| 5k | 4 | Escherichia coli |

Stability and Side Reactions

-

pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming hydrolyzed thiazolidinone byproducts.

-

Oxidative Dimerization : Prolonged exposure to air induces disulfide bond formation between thioxo groups, reducing bioactivity .

Comparative Reactivity Table

Scientific Research Applications

4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid and its derivatives, particularly thiazolidinones, have garnered interest in scientific research due to their diverse biological activities. This class of compounds has potential applications in medicinal chemistry, serving as a scaffold for creating therapeutic agents.

Scientific Research Applications

Antibacterial Activity:

- A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, synthesized via Knoevenagel condensation, were evaluated for in-vitro antibacterial activity .

- The synthesized compounds displayed antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL .

- Specific compounds, such as 4c, 4d, 4e, and 4f, exhibited potent activity, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains .

Interaction and Binding Affinity:

- Interaction studies involving (E)-4-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pentanoic acid often focus on its binding affinity with biological targets, like enzymes or receptors involved in bacterial resistance mechanisms.

- Molecular docking studies have been used to predict how this compound interacts at the molecular level with various biological targets, aiding in understanding its mechanism of action and optimizing its pharmacological profile.

Potential Applications:

- Derivatives of thiazolidinones have demonstrated effectiveness against various Gram-positive bacteria, including multidrug-resistant strains, with minimum inhibitory concentrations ranging from 2 to 4 µg/mL.

- These compounds may also possess anti-inflammatory properties, making them attractive for pharmacological exploration.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include inhibition of key metabolic processes in microorganisms or cancer cells, leading to their death or reduced proliferation.

Comparison with Similar Compounds

Thioxothiazolidinone Derivatives with Varied Carbon Chains

Several analogs share the 4-oxo-2-thioxothiazolidin-3-yl motif but differ in chain length and substituents:

Key Observations :

- Longer chains (e.g., pentanoic acid) improve antibacterial efficacy compared to shorter analogs like 2c and 3a .

Benzylidene-Substituted Derivatives

Substitution at the 5-position of the thiazolidinone ring with benzylidene groups introduces steric and electronic effects:

Key Observations :

Urea and Isothiourea Derivatives

Replacement of the thioxothiazolidinone core with benzothiazole-linked urea/isothiourea moieties alters activity:

Key Observations :

- Urea/isothiourea derivatives exhibit lower yields (21–46%) compared to the parent thioxothiazolidinone compounds .

Amino Acid-Based Analogs

Modifications to the amino acid backbone impact synthesis and properties:

Key Observations :

Table 3.1. Comparative Analysis of Key Compounds

| Parameter | This compound | 4h (Trifluoromethoxy analog) | 2c (Butyric acid analog) |

|---|---|---|---|

| Yield (%) | 67–75 | 48 | 91 |

| Melting Point (°C) | 87–90 | 79–81 | 121–122 |

| Antibacterial MIC (µg/mL) | 2–8 | 2 | N/A |

| Stereochemical Complexity | Moderate (S-configuration) | High (S,Z configuration) | Low |

Biological Activity

4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, a member of the thiazolidinone family, has garnered attention due to its diverse biological activities, particularly its antibacterial properties. This compound's unique structure, characterized by a thiazolidinone core, allows it to interact with various biological targets, making it a promising candidate for further pharmacological development.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring with a pentanoic acid side chain. Its synthesis typically involves methods such as Knoevenagel condensation, which has been demonstrated to yield derivatives with enhanced biological activity. For instance, studies have shown that derivatives synthesized from this compound exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated in multiple studies. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values ranging from 2 to 4 µg/mL against several multidrug-resistant Gram-positive strains, indicating potent antibacterial activity. Notably, derivatives of this compound have shown even lower MIC values, suggesting that structural modifications can enhance efficacy .

- Comparison with Standard Antibiotics : In comparative studies, compounds derived from this compound demonstrated antibacterial activity that exceeded that of standard antibiotics such as ampicillin and streptomycin by up to 50-fold .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 0.004 | Enterobacter cloacae |

| Derivative B | 0.015 | Staphylococcus aureus |

| Derivative C | 0.008 | Bacillus cereus |

| Parent Compound | 2–4 | Multidrug-resistant strains |

The mechanism by which this compound exerts its antibacterial effects is believed to involve inhibition of key bacterial enzymes. Molecular docking studies have indicated that the compound likely interacts with the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of bacteria . This interaction disrupts bacterial cell wall synthesis, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and laboratory settings:

- In Vitro Studies : A study evaluating the antibacterial activity of various thiazolidinone derivatives found that those based on the thiazolidinone scaffold exhibited significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains .

- Cytotoxicity Assessments : Cytotoxicity assays conducted on normal human cells (e.g., MRC5 fibroblasts) revealed that while the compound is effective against bacteria, it exhibits low toxicity towards human cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, and how is structural confirmation performed?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling thiazolidinone derivatives with pentanoic acid precursors under controlled conditions (e.g., THF solvent, low-temperature lithiation, and amine catalysts). Structural confirmation relies on spectral analysis (e.g., H/C NMR for functional groups, IR for carbonyl/thiol stretches) and chromatographic purity checks (HPLC or GC-MS). For example, analogous thiazole derivatives were confirmed via spectral data and retention time consistency .

Q. Which analytical techniques are most reliable for assessing purity and stability of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred for purity assessment, while stability studies under varying pH/temperature conditions can be monitored via accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks). Mass spectrometry (MS) ensures molecular integrity, and differential scanning calorimetry (DSC) detects polymorphic changes. Safety data sheets (SDS) recommend routine spectroscopic validation to avoid batch variability .

Advanced Research Questions

Q. How can computational modeling guide the design of bioactive derivatives of this compound?

- Methodological Answer : Molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) predicts binding affinities to target proteins (e.g., enzymes with thiol-reactive sites). For instance, derivatives with modified thiazolidinone rings showed enhanced interactions in docking studies, prioritized for synthesis . Density Functional Theory (DFT) calculations can optimize electronic properties (e.g., HOMO-LUMO gaps) to improve reactivity or solubility .

Q. What experimental strategies resolve contradictions between spectral data and computational predictions?

- Methodological Answer : Cross-validation via 2D NMR techniques (e.g., HSQC, HMBC) clarifies ambiguous proton-carbon correlations. If computational predictions (e.g., DFT-optimized geometries) conflict with X-ray crystallography data, refine force fields or re-examine solvent effects in simulations. For example, discrepancies in carbonyl stretching frequencies (IR vs. DFT) may require adjusting solvation models in computational workflows .

Q. How can reaction conditions be optimized for scale-up while maintaining yield and enantiomeric purity?

- Methodological Answer : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios). For enantioselective synthesis, chiral catalysts like cyclohexyl isopropyl amine (CHIPA) in THF at -80°C improve stereocontrol. Continuous flow reactors reduce side reactions during scale-up, as demonstrated in analogous β-keto ester syntheses .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to avoid light-/moisture-induced degradation. Pre-purge storage containers with dry nitrogen. Stability studies recommend periodic HPLC checks every 6 months for long-term storage. SDS guidelines emphasize using desiccants and avoiding prolonged exposure to ambient humidity .

Methodological Considerations

- Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) to reduce environmental impact .

- Data Validation : Combine orthogonal techniques (e.g., NMR + X-ray) to confirm structural assignments, especially for novel derivatives .

- Computational-Experimental Synergy : Use ICReDD’s reaction path search methods to iteratively refine synthetic routes based on quantum chemical calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.